![molecular formula C24H23NO B15169828 1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene] CAS No. 648928-58-9](/img/structure/B15169828.png)
1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] is a spirocyclic compound characterized by its unique structure where two rings share a single atom. This compound belongs to the class of spiro-heterocycles, which have gained significant attention in medicinal chemistry due to their promising biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] typically involves the condensation of isatins and 1,3-cyclohexanedione in the presence of a catalytic amount of magnesium perchlorate at 80°C in a 50% aqueous ethanol medium . This method is efficient and yields high purity products.
Industrial Production Methods
While specific industrial production methods for 1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of materials with specific properties, such as photochromic materials.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] involves its interaction with molecular targets through its spirocyclic structure. The rigidity of the spirocyclic system reduces conformational entropy, enhancing its binding affinity to biological targets. This compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro-azetidin-2-one derivatives
- Spiro[indoline-3,9’-xanthene]trione derivatives
- Spiro[indeno[2,1-c]pyridazine-9,4’-pyran] derivatives
Uniqueness
1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
648928-58-9 |
|---|---|
Formule moléculaire |
C24H23NO |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-(2-phenylethyl)spiro[pyrrolidine-3,9'-xanthene] |
InChI |
InChI=1S/C24H23NO/c1-2-8-19(9-3-1)14-16-25-17-15-24(18-25)20-10-4-6-12-22(20)26-23-13-7-5-11-21(23)24/h1-13H,14-18H2 |
Clé InChI |
XILBBVBCGBLOSY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12C3=CC=CC=C3OC4=CC=CC=C24)CCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


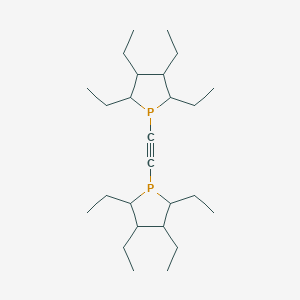

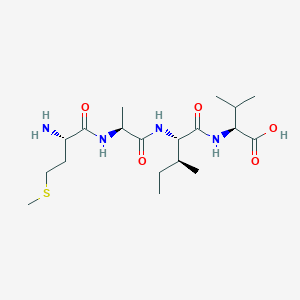
![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)
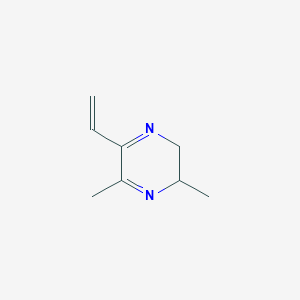
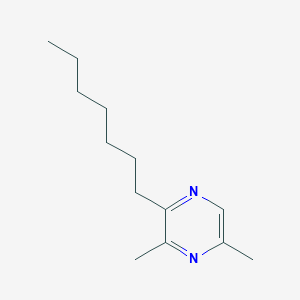
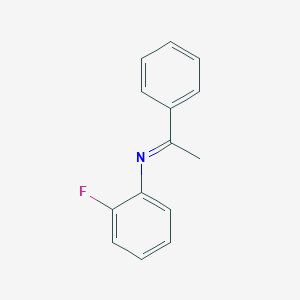
![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)

![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)
